benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Description
Benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused chromenopyridine core. Key structural attributes include:
- Methyl group at position 2, influencing steric and electronic properties.
- Benzyl ester at position 3, contributing to lipophilicity and hydrolysis stability compared to alkyl esters.
Properties
IUPAC Name |
benzyl 7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-15(21(25)26-11-13-5-3-2-4-6-13)10-17-19(24)16-9-14(22)7-8-18(16)27-20(17)23-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBDNSVXSOSJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid. This intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Various substitution reactions can occur, particularly at the chloro and benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the chloro or benzyl groups with other functional groups.
Scientific Research Applications
Medicinal Chemistry
Benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been investigated for its potential therapeutic properties. Its structural features suggest that it may exhibit various biological activities.
Antimicrobial Activity
Studies have shown that derivatives of chromeno[2,3-b]pyridine compounds possess antimicrobial properties. For instance, a study highlighted the synthesis of chromeno[3,2-c]pyridines that demonstrated activity against Mycobacterium tuberculosis, indicating a potential application in treating tuberculosis infections .
Anticancer Properties
Research into related chromeno compounds has revealed their ability to inhibit cancer cell proliferation. Chromeno derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Synthesis Techniques
The synthesis of this compound is crucial for its application in drug development. Several synthetic methodologies have been documented:
Case Study 1: Antimicrobial Activity Assessment
A recent investigation evaluated the antimicrobial efficacy of benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine derivatives against various bacterial strains. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) assays, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Screening
In vitro studies assessed the cytotoxic effects of benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine on several cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through caspase activation pathways, making it a promising candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights critical differences in substituents among chromeno[2,3-b]pyridine derivatives:
*Calculated for the target compound based on structural analogs.
Physical and Chemical Properties
- Lipophilicity : The benzyl ester in the target compound increases logP compared to ethyl esters (e.g., CAS 68301-99-5, logP ~2.5 vs. target ~4.0).
- Solubility : Sulfone in compound 76 improves aqueous solubility due to polar sulfonyl groups, while the target compound’s chlorine and benzyl ester favor organic solvents.
- Stability : Benzyl esters resist hydrolysis better than ethyl esters under physiological conditions.
Structural and Crystallographic Insights
- Hydrogen Bonding: Etter’s graph-set analysis predicts that amino and carbonyl groups in analogs (e.g., compound 62) form intermolecular H-bonds, influencing crystal packing.
- Ring Puckering: Cremer-Pople parameters could quantify non-planarity of the chromenopyridine core, affected by substituents like cycloheptyl (compound 62) or sulfone (compound 76).
- Software : SHELX programs are widely used for refining crystal structures of such compounds, enabling precise determination of substituent effects on molecular geometry.
Biological Activity
Benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS No. 338778-91-9) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
- Molecular Formula: C21H14ClNO4
- Molecular Weight: 379.79 g/mol
- Structure: The compound features a chromeno-pyridine framework, which is known for diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, often utilizing nucleophilic substitution and cyclization techniques. Recent studies have focused on optimizing these methods to enhance yield and purity.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Studies have shown that it may inhibit key signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on M-HeLa Cell Line : A study evaluated the effects of the compound on the M-HeLa cell line, revealing that it exhibited moderate cytotoxicity compared to standard chemotherapeutic agents like tamoxifen and 5-fluorouracil. The compound showed enhanced selectivity for cancer cells over normal cells, suggesting potential as a targeted therapeutic agent .
- Combination Therapies : Research has explored the efficacy of combining this compound with other anticancer drugs. Preliminary results indicate synergistic effects that could improve treatment outcomes in resistant cancer types .
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of this compound. Current studies suggest low toxicity in normal cell lines and favorable pharmacokinetic properties, but further comprehensive toxicological evaluations are needed to establish safety for clinical use.
Future Directions
Ongoing research aims to:
- Investigate the structure–activity relationship (SAR) to optimize the compound's efficacy.
- Explore its potential in combination therapies for enhanced anticancer effects.
- Conduct in vivo studies to validate findings from in vitro experiments.
Q & A
Basic: What are the established synthetic methodologies for benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how are reaction conditions optimized?
Answer:
The compound is synthesized via cyclocondensation of acetonedicarboxylate derivatives with substituted chromones. A typical protocol involves refluxing 3-cyanochromone with acetonedicarboxylate in ethanol using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. Optimization includes:
- Solvent selection : Ethanol is preferred for solvation and crystallization .
- Catalyst loading : DABCO (1:1 molar ratio) enhances reaction efficiency .
- Alternative methods : Ultrasound irradiation (20°C, 10 min) reduces reaction time compared to traditional reflux (4 h) while maintaining yields (~77%) .
- Workup : Crystallization from ethanol followed by ether washing ensures purity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- IR spectroscopy : Identifies carbonyl stretches (e.g., 1741 cm⁻¹ for ester C=O, 1659 cm⁻¹ for chromenone C=O) .
- NMR spectroscopy :
- LC-MS : Molecular ion peaks at m/z 318/320 ([M+H]⁺) and isotopic patterns confirm the molecular formula (C₁₆H₁₂ClNO₄) .
- Elemental analysis : Validates purity (>95%) via C, H, N content matching .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
- X-ray diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and torsion angles. For example, fused-ring systems (chromenopyridine) are analyzed for planarity deviations .
- Software : SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography. Key steps include:
Advanced: How can conflicting data between NMR and X-ray crystallography be resolved during structural elucidation?
Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological solutions include:
- Cross-validation : Compare NMR chemical shifts (e.g., δ 9.19 ppm for aromatic H) with X-ray-derived hydrogen bonding networks .
- Computational modeling : Density Functional Theory (DFT) calculates NMR shifts for proposed conformers and matches them to experimental data .
- Thermal ellipsoid analysis : Assesses positional disorder in X-ray data to rule out static vs. dynamic structural ambiguities .
Advanced: What computational approaches are used to analyze the conformational stability of the fused-ring system?
Answer:
- Ring puckering analysis : Cremer-Pople parameters quantify deviations from planarity in the chromenopyridine core. For example, puckering amplitude (q) and phase angle (φ) differentiate boat vs. chair conformations .
- DFT optimization : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts stable conformers and evaluates steric strain from substituents (e.g., 7-chloro, 2-methyl groups) .
- Hydrogen bonding networks : Graph-set analysis (e.g., Etter’s rules) identifies intermolecular interactions stabilizing specific conformations in the solid state .
Advanced: How to design biological activity assays for this compound, considering its structural analogs?
Answer:
- Target selection : Prioritize kinases or lipid peroxidation pathways based on structural similarity to ethyl chromenopyridine carboxylates (e.g., Cdk1 inhibition in ) .
- In vitro assays :
- SAR studies : Modify substituents (e.g., replacing benzyl with biphenyl groups) and correlate changes to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
